molecular formula C5H9BrO2 B1295228 Isopropyl bromoacetate CAS No. 29921-57-1

Isopropyl bromoacetate

Cat. No. B1295228
CAS RN: 29921-57-1
M. Wt: 181.03 g/mol
InChI Key: JCWLEWKPXYZHGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of reagents that can introduce isopropyl groups or bromine atoms into molecules. For instance, the synthesis of 2-Isopropyl-2,3-dimethyl-butyric acid involves the use of a Grignard reagent of bromomethane (MeMgBr), which suggests that bromine-containing reagents are useful in introducing bromine into organic compounds . This information can be extrapolated to the synthesis of isopropyl bromoacetate, where a bromine atom could be introduced into an acetate precursor using similar methodologies.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can vary significantly. For example, 8-bromo-2',3'-O-isopropylideneadenosine exhibits two forms with different conformations and hydrogen bonding patterns . This indicates that the presence of bromine and isopropyl groups can influence the overall conformation and intramolecular interactions of a molecule. Such insights are valuable when considering the molecular structure of this compound and how it might behave in different environments.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of this compound, but they do provide examples of how bromine-containing compounds can participate in chemical reactions. For instance, 2-bromo-6-isocyanopyridine is highlighted as a convertible isocyanide that can be used in multicomponent chemistry, demonstrating the versatility of bromine-containing reagents in synthetic applications . This suggests that this compound could also be a versatile reagent in various chemical reactions, particularly those requiring the transfer of a bromine atom or an isopropyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of related compounds. The stability and reactivity of such compounds are influenced by the presence of bromine and isopropyl groups. For example, the stability and synthetic efficiency of 2-bromo-6-isocyanopyridine are noted, which could imply that this compound may also exhibit stability under certain conditions and be efficient in synthetic applications . Additionally, the structural confirmation of 2-Isopropyl-2,3-dimethyl-butyric acid using NMR, IR, and GC-MS indicates that these techniques are useful for characterizing the physical and chemical properties of isopropyl-containing compounds .

Scientific Research Applications

Transesterification Agent in Organic Synthesis

Isopropyl bromoacetate has been demonstrated to be a versatile reagent in organic synthesis. For example, it is used in transesterification reactions, showcasing chemoselectivity in the treatment of isoxazoles with alkyl bromoacetate–Zn in tetrahydrofuran (THF) at reflux. This process is significant in organic chemistry for synthesizing various compounds (Coşkun & Er, 2003).

Synthesis of Polymer Materials

Another application involves the synthesis of novel isopropyl esters used in copolymerization processes with vinyl benzene. This process leads to the formation of various copolymers with unique properties, illustrating the compound's utility in materials science and polymer chemistry (Kharas et al., 2020).

Enabling Chiral Synthesis

This compound is also used in stereospecific introduction of chirality in organic compounds. For example, bromoacetals derived from certain hexofuranoses undergo radical cyclization, allowing the introduction of chiralities at specific sites. This is particularly useful in the synthesis of chiral drugs and molecules (Rao et al., 1990).

Safe Manufacturing Process Development

In the context of industrial processes, this compound plays a role in the development of safe manufacturing routes for complex chemicals. Its use in multi-step processes avoids hazardous intermediates and minimizes risks, exemplifying its importance in process chemistry (Karlsson et al., 2017).

Applications in Chromatography

This compound-modified silica particles are used as a chiral stationary phase in high-performance liquid chromatography (HPLC). This application demonstrates its role in analytical chemistry, particularly in the separation of aromatic and chiral isomers (Chelvi et al., 2010).

Safety and Hazards

Isopropyl bromoacetate is classified as a hazardous substance. It can cause severe skin burns and eye damage . In case of contact with skin or eyes, it is advised to rinse with plenty of water and seek medical attention immediately . It is also advised to wear protective gloves, clothing, and eye/face protection when handling this substance .

properties

IUPAC Name

propan-2-yl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWLEWKPXYZHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067529
Record name Isopropyl bromoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29921-57-1
Record name Isopropyl bromoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29921-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-bromo-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-bromo-, 1-methylethyl ester
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Record name Isopropyl bromoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl bromoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Isopropyl bromoacetate in the synthesis of diethyl diisopropyl carboxylate, and what makes it suitable for this application?

A1: this compound acts as an alkylating agent in the synthesis of diethyl diisopropyl carboxylate. [] The research paper describes a one-step reaction where it reacts with diethyl malonate in the presence of a strong base and a catalyst. The bromine atom in this compound is a good leaving group, facilitating nucleophilic substitution by the diethyl malonate anion. This reaction leads to the formation of the desired diethyl diisopropyl carboxylate.

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